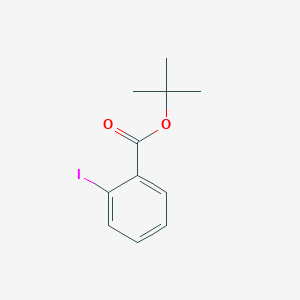

Tert-butyl 2-iodobenzoate

Description

Evolution of Hypervalent Iodine Reagents in Organic Synthesis

Historical Context and Early Developments in Iodonium (B1229267) Chemistry

The history of iodine itself began in 1811 with its discovery by the French chemist Bernard Courtois. wikipedia.orgwikipedia.org The field of hypervalent iodine chemistry originated later, in 1886, when Conrad Willgerodt reported the synthesis of the first such compound, (dichloroiodo)benzene. cardiff.ac.ukwiley-vch.de This pioneering work was followed by a series of discoveries in the 1890s that laid the groundwork for the field, including the preparation of (diacetoxyiodo)benzene (B116549) (PIDA), iodosylbenzene, and iodylbenzene in 1892, 2-iodoxybenzoic acid (IBX) in 1893, and the first diaryliodonium salts by Hartmann and Meyer in 1894. wiley-vch.de Despite these early discoveries, the field saw limited progress for several decades, with notable reviews by Sandin (1943) and Banks (1966) summarizing the state of knowledge during that period. semanticscholar.orgwiley-vch.de A resurgence of interest began in the 1970s and 1980s, driven by the discovery of new classes of hypervalent iodine compounds and their potential applications in synthesis. semanticscholar.org

Modern Advancements and Diversification of Organoiodine(III) and Organoiodine(V) Reagents

The beginning of the 21st century marked a period of explosive development in hypervalent iodine chemistry. semanticscholar.orgwiley-vch.de Scientists recognized that these reagents could serve as mild, selective, and environmentally safe alternatives to toxic heavy-metal oxidants. semanticscholar.orgresearchgate.net This realization spurred the development of a diverse array of organoiodine(III) (λ³-iodanes) and organoiodine(V) (λ⁵-iodanes) reagents.

Organoiodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), are widely used for oxidative functionalizations. nih.govresearchgate.net Iodonium salts have become prominent as arylating reagents, while iodonium ylides and imides serve as excellent precursors for carbenes and nitrenes, respectively. semanticscholar.orgnih.gov A significant advancement was the development of cyclic hypervalent iodine reagents, like benziodoxoles, which exhibit enhanced stability and have been adapted for various group transfer reactions, including trifluoromethylation and alkynylation. semanticscholar.orgnih.gov

The chemistry of organoiodine(V) compounds has also seen considerable growth. researchgate.net Reagents like 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), which is derived from IBX, are now routinely used for the selective oxidation of alcohols to aldehydes and ketones under mild conditions. researchgate.netacs.orgnih.gov Recent progress has focused on developing catalytic systems where the active hypervalent iodine species is generated in situ from a simple iodoarene precursor, further enhancing the green credentials of these methods. researchgate.netnih.govbenthamdirect.com The development of chiral hypervalent iodine compounds for enantioselective reactions represents a particularly important modern achievement. nih.gov

| Reagent Class | Example(s) | Primary Application(s) | Citations |

| Iodine(III) Halides | (Dichloroiodo)benzene | Chlorinating agent | cardiff.ac.uksemanticscholar.org |

| Iodine(III) Carboxylates | (Diacetoxyiodo)benzene (PIDA) | Oxidizing agent, C-H functionalization | researchgate.netlucp.net |

| Iodonium Salts | Diphenyliodonium triflate | Arylating agent | semanticscholar.orgnih.govacs.org |

| Iodine(V) Oxides | 2-Iodoxybenzoic acid (IBX) | Oxidation of alcohols | wiley-vch.deresearchgate.netnih.gov |

| Iodine(V) Acylates | Dess-Martin Periodinane (DMP) | Oxidation of alcohols | researchgate.netacs.orgnih.gov |

| Cyclic Iodine(III) Reagents | Benziodoxole derivatives | Group transfer (e.g., -CF₃, -N₃) | semanticscholar.orgnih.govacs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOWOQYYXGDSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465936 | |

| Record name | Tert-butyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110349-26-3 | |

| Record name | Tert-butyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aromatic Iodides in Synthetic Transformations

Aromatic iodides are foundational building blocks in organic synthesis, primarily valued for their utility as precursors in reactions that form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-iodine bond distinguishes aryl iodides from other aryl halides.

Role of Aryl Halides as Precursors in Cross-Coupling Reactions

Aryl halides are key components in transition metal-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the common aryl halides (iodides, bromides, chlorides), aryl iodides are generally the most reactive partners. researchgate.net This enhanced reactivity stems from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.

This reactivity hierarchy (Ar-I > Ar-Br > Ar-Cl) means that reactions involving aryl iodides often proceed under milder conditions, at lower catalyst loadings, and with shorter reaction times. organic-chemistry.org They are particularly valuable in complex syntheses where harsh conditions could compromise sensitive functional groups elsewhere in the molecule. rsc.org Consequently, aryl iodides are frequently the substrate of choice for a wide range of coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Ullmann reactions. researchgate.netorganic-chemistry.orgsmolecule.comwikipedia.org

| Aryl Halide (Ar-X) | General Reactivity in Oxidative Addition | Typical Reaction Conditions |

| Aryl Iodide (Ar-I) | Highest | Mild (often room temperature to moderate heat) |

| Aryl Bromide (Ar-Br) | Intermediate | Moderate to high heat |

| Aryl Chloride (Ar-Cl) | Lowest | Often requires specialized ligands and higher temperatures |

Activation Strategies for Aromatic Carbon-Iodine Bonds

The synthetic utility of aryl iodides is realized through various activation strategies that facilitate the cleavage of the C-I bond and subsequent bond formation.

Transition Metal-Catalyzed Oxidative Addition: This is the most prevalent activation mode in cross-coupling chemistry. acs.org A low-valent transition metal catalyst (commonly palladium or copper) inserts into the C-I bond, forming an organometallic intermediate that then engages in the catalytic cycle to form the desired product. organic-chemistry.org

Oxidative Activation to Hypervalent Iodine Species: An aryl iodide can be oxidized to a hypervalent iodine(III) species, such as a diaryliodonium salt. acs.orgnih.gov These salts act as powerful electrophilic arylating agents, capable of transferring an aryl group to a wide range of nucleophiles, often without the need for a transition metal catalyst. nih.gov This strategy provides a complementary, metal-free approach to arylation. acs.org

Photoinduced Activation: The C-I bond is susceptible to homolytic cleavage upon irradiation with light. bohrium.com This photoexcitation generates an aryl radical, which can participate in subsequent radical cascade reactions to form new bonds. This transition-metal-free method is considered a green activation strategy. acs.orgbohrium.com

Base-Promoted Activation: In certain contexts, strong bases can promote reactions of aryl iodides, sometimes in conjunction with organocatalysts, to achieve C-H arylation or other transformations. acs.org

Contextualizing Tert Butyl 2 Iodobenzoate Within the Landscape of Iodobenzoate Derivatives

Structural Classification of Iodobenzoates in Contemporary Organic Chemistry

In organic chemistry, iodobenzoates are systematically classified based on the relative positions of the iodo- and benzoate-substituents on the benzene (B151609) ring. This classification is crucial as the isomeric placement profoundly influences the molecule's physical properties and chemical reactivity. studymind.co.ukstudymind.co.uk The primary classification categorizes them as ortho (1,2-substitution), meta (1,3-substitution), or para (1,4-substitution) isomers.

A further level of classification can be made based on the nature of the alcohol moiety of the ester group (e.g., methyl, ethyl, tert-butyl). The tert-butyl group in this compound, for instance, provides significant steric bulk, which can influence reaction pathways.

Below is a table illustrating this structural classification.

| Interactive Data Table: Classification of Iodobenzoate Isomers |

| :--- | :--- | :--- | :--- |

| Positional Isomer | Structure | IUPAC Name | Key Structural Feature |

| Ortho |  | this compound | Iodine and ester groups are adjacent (1,2-position). |

| Meta |

| this compound | Iodine and ester groups are adjacent (1,2-position). |

| Meta |  | tert-Butyl 3-iodobenzoate (B1234465) | Iodine and ester groups are separated by one carbon (1,3-position). |

| Para |

| tert-Butyl 3-iodobenzoate (B1234465) | Iodine and ester groups are separated by one carbon (1,3-position). |

| Para |  | tert-Butyl 4-iodobenzoate | Iodine and ester groups are on opposite sides of the ring (1,4-position). |

| tert-Butyl 4-iodobenzoate | Iodine and ester groups are on opposite sides of the ring (1,4-position). |

Comparative Analysis of Reactivity Profiles among Isomeric Iodobenzoates

The isomeric position of the iodo-substituent on the benzoate (B1203000) ring gives rise to distinct reactivity profiles, a phenomenon driven by a combination of electronic and steric effects. The proximity of the ester group to the carbon-iodine bond in the ortho-isomer can lead to unique reactivity compared to its meta- and para-counterparts.

Ortho-Isomer (e.g., this compound):

Directed Reactions: The ester group at the ortho-position can act as a directing group in certain metal-catalyzed reactions. For instance, in a copper-catalyzed cross-coupling with bromozinc-difluorophosphonate, the ortho-effect of the carboxylate ester is reported to be essential for high reaction efficiency. acs.org The corresponding methyl 4-iodobenzoate (para-isomer) resulted in a significantly lower yield under similar conditions. acs.org

Hypervalent Iodine Reagent Formation: The ortho-isomer is a direct precursor to pseudobenziodoxole-based hypervalent iodine reagents. acs.org The oxidation of this compound yields tert-butyl 2-iodoxybenzoate (an IBX-ester). acs.org This cyclization-like structure is not accessible from the meta- and para-isomers.

Steric Hindrance: The proximity of substituents in the ortho-position can introduce steric hindrance. This was observed in a study of isomeric N-succinimidyl guanidinomethyl iodobenzoates, where the ortho-isomer showed lower radiochemical yields during synthesis compared to the meta-isomer, a result attributed to steric hindrance from the bulky ortho-substituent. nih.govnih.gov

Meta- and Para-Isomers:

"Standard" Reactivity: In the absence of ortho-directing effects, meta- and para-isomers often exhibit reactivity more typical of simple iodoarenes in reactions like Suzuki-Miyaura coupling. lookchem.com

Electronic Effects: The electronic influence of the ester group (electron-withdrawing) is transmitted to the iodine-bearing carbon, affecting its susceptibility to oxidative addition in catalytic cycles. This effect differs slightly between the meta and para positions due to resonance and inductive effects.

The following table summarizes the comparative reactivity.

| Interactive Data Table: Reactivity of Iodobenzoate Isomers | | :--- | :--- | :--- | :--- | | Reaction Type | Ortho-Isomer Reactivity | Meta-Isomer Reactivity | Para-Isomer Reactivity | | Cu-catalyzed Cross-Coupling | High efficiency due to ortho-directing effect of the ester group. acs.org | Significantly lower reactivity compared to the ortho-isomer. acs.org | Significantly lower reactivity compared to the ortho-isomer. acs.org | | Oxidation to IBX-type Reagents | Readily forms a pseudobenziodoxole structure (e.g., tert-butyl 2-iodoxybenzoate). acs.org | Does not form the corresponding cyclic hypervalent structure. | Does not form the corresponding cyclic hypervalent structure. | | Steric Influence on Synthesis | Can exhibit lower yields in certain reactions due to steric hindrance from the adjacent ester group. nih.govnih.gov | Generally experiences less steric hindrance, potentially leading to higher yields. nih.govnih.gov | Minimal steric interaction between the two functional groups. |

Statement of Research Focus and Objectives for this compound

Research involving this compound is primarily focused on leveraging its unique structural and reactive properties for advanced organic synthesis. The principal objectives of its study can be summarized as follows:

Precursor for Hypervalent Iodine(V) Reagents: A major research focus is the use of this compound as a starting material for the synthesis of tert-butyl 2-iodoxybenzoate (IBX-ester). acs.org IBX-esters are a class of highly soluble and stable oxidizing agents. acs.org The objective is to develop new, efficient, and selective oxidizing reagents that overcome the solubility issues of the parent IBX, thereby expanding their utility in synthetic chemistry. acs.org

Intermediate in the Synthesis of Complex Molecules: this compound serves as a key reagent for accessing complex organic scaffolds. biosynth.com Research objectives include its application in the synthesis of cyclopentenes via palladium-catalyzed intramolecular reactions and its use to functionalize and create analogs of camptothecin, a potent anti-cancer alkaloid. biosynth.comcymitquimica.com

Substrate for Mechanistic Studies in Catalysis: The compound is an ideal substrate for investigating the role of directing groups in transition-metal-catalyzed cross-coupling reactions. Research aims to elucidate the "ortho-effect" of the ester group, contributing to a deeper understanding of reaction mechanisms and the development of more efficient catalytic systems. acs.org

Development of Novel Synthetic Methodologies: Researchers utilize this compound and its derivatives, such as tert-butyl o-iodo benzoperoxoate, to develop new synthetic methods. ias.ac.in An objective in this area is the creation of novel C-H bond oxidation and functionalization reactions, for instance, the synthesis of alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction. ias.ac.in

Direct Esterification Approaches to this compound

Direct esterification represents a common and straightforward method for the synthesis of this compound. This typically involves the reaction of 2-iodobenzoic acid with a tert-butylating agent.

Esterification of 2-iodobenzoic Acid with Tert-butanol (B103910)

The most direct route to this compound is the Fischer esterification of 2-iodobenzoic acid with tert-butanol. This reaction is typically catalyzed by a strong acid. researchgate.net

The efficiency of the direct esterification of 2-iodobenzoic acid with tert-butanol is highly dependent on the choice of catalyst, solvent, and temperature. Strong acids are generally required to facilitate the reaction. For instance, a common laboratory-scale synthesis involves reacting 2-iodobenzoic acid with tert-butanol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), often with refluxing to drive the reaction to completion. researchgate.net

Alternative catalysts can also be employed. For example, in the synthesis of a related compound, 5-bromo-2-iodobenzoic acid tert-butyl ester, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in deep eutectic solvents, which can enhance reaction rates. smolecule.com The use of titanium (IV) isopropoxide has also been reported as an efficient catalyst for the tert-butylation of carboxylic acids.

The choice of solvent is also critical. While the reaction can be performed using an excess of tert-butanol as both reactant and solvent, inert solvents like toluene (B28343) can also be used, particularly in industrial-scale preparations. smolecule.com Temperature control is crucial to balance the reaction rate and minimize side reactions. For the synthesis of 5-bromo-2-iodobenzoic acid tert-butyl ester, the reaction is typically carried out in toluene at 110°C for 6–8 hours. smolecule.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid (H₂SO₄) | Toluene | 110 | 6-8 | 75-85 |

| p-Toluenesulfonic Acid (p-TSA) | Deep Eutectic Solvent | N/A | N/A | Enhanced Rate |

| Sodium Hydroxide (NaOH) | Dichloromethane | 40 | N/A | 68 |

Note: The data in this table is compiled from syntheses of closely related compounds and represents typical conditions that can be adapted for this compound.

The direct esterification of 2-iodobenzoic acid with tert-butanol is influenced by both steric and electronic factors. The bulky tert-butyl group of the alcohol presents significant steric hindrance, which can slow down the rate of nucleophilic attack on the carbonyl carbon of the carboxylic acid. msu.edu This steric hindrance is a general challenge in the synthesis of tert-butyl esters.

Optimization of Reaction Conditions: Catalysts, Solvents, and Temperature Control

Transesterification Routes Involving this compound Precursors

Transesterification offers an alternative pathway to this compound, starting from other esters of 2-iodobenzoic acid. This method involves the exchange of the alcohol part of an ester with another alcohol, in this case, tert-butanol. A common precursor for this reaction would be methyl 2-iodobenzoate or ethyl 2-iodobenzoate, which are often more readily prepared than the tert-butyl ester directly.

The reaction is typically catalyzed by a base, such as sodium tert-butoxide, or an acid. The choice of catalyst can influence the reaction equilibrium and rate. For instance, the transesterification of dimethyl phosphite (B83602) with tert-butanol is effectively catalyzed by calcium hydroxide. While this is a different substrate, the principle of using a basic catalyst for transesterification with tert-butanol is applicable.

Halogenation and Iodination Strategies for Benzoic Acid Derivatives

An alternative synthetic strategy involves introducing the iodine atom onto a pre-formed tert-butyl benzoate molecule. This approach relies on the ability to control the regioselectivity of the iodination reaction.

Regioselective Iodination of Tert-butyl Benzoate and its Derivatives

The direct iodination of tert-butyl benzoate can be achieved using various iodinating agents and catalysts. The key challenge is to selectively introduce the iodine atom at the ortho position.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or tert-butyllithium, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom specifically at the ortho position. unito.it For tert-butyl benzoate, the ester group can act as a directing group, facilitating ortho-lithiation.

Transition metal-catalyzed C-H activation is another advanced strategy for regioselective iodination. Iridium-based catalysts have been shown to be effective for the ortho-iodination of benzoic acids under mild conditions. d-nb.infoacs.org These methods often exhibit high selectivity for mono-iodination at the ortho position, even in the presence of other directing groups. d-nb.info While these examples are for benzoic acids, similar principles can be applied to their esters.

Directed Ortho-Metalation and Subsequent Iodination

In the context of this compound synthesis, the tert-butoxycarbonyl group can act as a directing metalation group. The process begins with the treatment of a suitable substrate with a strong lithium base, such as an alkyllithium or a lithium amide, at low temperatures. acs.org The Lewis basic oxygen of the ester group coordinates to the Lewis acidic lithium cation, facilitating the deprotonation of the nearest ortho-position on the benzene ring. wikipedia.orgbaranlab.org This generates a transient ortho-lithiated species. acs.org Subsequent quenching of this intermediate with an iodine source, such as a solution of iodine (I2) in a solvent like tetrahydrofuran (B95107) (THF), introduces the iodine atom at the ortho position, yielding this compound. acs.org The general mechanism involves the coordination of the organolithium reagent to the DMG, followed by deprotonation to form the aryllithium intermediate, which is then captured by the electrophile. wikipedia.org

Palladium-Catalyzed C-H Iodination Methodologies

Palladium-catalyzed C-H activation has emerged as a highly efficient and versatile tool for the direct functionalization of C-H bonds, including iodination. nih.govnih.gov These methods offer an alternative to classical approaches that often require pre-functionalized starting materials. nih.gov

For the synthesis of aryl iodides, palladium(II) catalysts are commonly employed. nih.gov The reaction typically involves a directing group on the substrate that coordinates to the palladium catalyst, facilitating the cleavage of a nearby C-H bond. In the case of tert-butyl benzoate derivatives, the ester group can serve this directing role. The reaction often utilizes an iodine source, and in some methodologies, molecular iodine (I2) can act as the sole oxidant. nih.gov For instance, treatment of a benzoic acid derivative with I2 in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)2) can lead to ortho-iodination. nih.gov The reaction conditions, such as solvent and additives, are crucial for achieving high yields and selectivity. nih.gov

Transformation of Ortho-Halobenzoic Acid Precursors to this compound

A straightforward and common approach to synthesizing this compound involves the esterification of 2-iodobenzoic acid or its derivatives.

Synthesis via o-iodo-benzoyl chloride and tert-butyl hydroperoxide

One specific method involves the conversion of 2-iodobenzoic acid into its more reactive acid chloride derivative, o-iodobenzoyl chloride. ias.ac.in This is typically achieved by treating the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. ias.ac.inrsc.org The resulting o-iodobenzoyl chloride is then reacted with tert-butyl hydroperoxide. ias.ac.inrsc.org This reaction is often carried out in the presence of a base, such as pyridine, at reduced temperatures to form an intermediate perester, tert-butyl 2-iodobenzoperoxoate. rsc.org This perester can then be used in subsequent reactions or potentially converted to the desired this compound, although the direct conversion is less commonly detailed as a primary synthetic route for the ester itself.

Alternative and Emerging Synthetic Routes

Beyond the more established methods, radical-mediated reactions offer novel pathways for the synthesis and functionalization of related compounds.

Radical-Mediated Synthesis of Alkenyl Iodobenzoate Derivatives from Tert-butyl Iodobenzoperoxoate

A notable emerging route involves the use of tert-butyl 2-iodobenzoperoxoate as a radical precursor to synthesize alkenyl iodobenzoate derivatives. ias.ac.in This perester can be synthesized from o-iodobenzoyl chloride and tert-butyl hydroperoxide. ias.ac.inrsc.org

Kharasch-Sosnovsky Reaction Principles and Scope with Tert-butyl Iodobenzoperoxoate

The Kharasch-Sosnovsky reaction is a copper-catalyzed allylic oxidation of olefins using a perester, such as tert-butyl peroxybenzoate, to form allylic esters. wikipedia.orgnih.gov This reaction proceeds through a radical mechanism. wikipedia.org

In a modification of this reaction, tert-butyl 2-iodobenzoperoxoate can be used to introduce an o-iodobenzoyloxy group at the allylic position of an alkene. ias.ac.in The reaction is catalyzed by a copper(I) salt, like copper(I) iodide. ias.ac.in The proposed mechanism involves the cleavage of the O-O bond in the perester by the copper(I) catalyst, generating a tert-butoxy (B1229062) radical and a copper(II) o-iodobenzoate species. ias.ac.in The tert-butoxy radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a cyclohexenyl radical. This radical subsequently reacts with the copper(II) species to yield the final alkenyl 2-iodobenzoate product. ias.ac.in Research has shown that using tert-butyl-iodobenzoperoxoate in the presence of copper(I) iodide in refluxing acetonitrile (B52724) can lead to good yields of the corresponding alkenyl iodobenzoate. ias.ac.in

Table of Reaction Conditions for Kharasch-Sosnovsky Reaction with Cyclohexene (B86901) ias.ac.in

| Entry | Copper Salt | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuBr | Benzene | Reflux | Moderate |

| 2 | Cu(CH3CN)4PF6 | Acetonitrile | -20 | 68 |

| 3 | CuI (5 mol%) | Acetonitrile | Reflux | 92 |

Role of Copper Salts (e.g., Copper(I) Iodide) in Catalytic Allylic Oxidation

The synthesis of alkenyl iodobenzoate derivatives, which are structurally related to this compound, can be achieved through the Kharasch-Sosnovsky reaction. This reaction involves the allylic C-H bond oxidation of olefins. Research has shown that using tert-butyl iodobenzoperoxoate in the presence of a copper salt catalyst is an effective method for this transformation.

In a specific study, the optimal conditions for the allylic C-H bond oxidation of cyclohexene were determined to be the use of tert-butyl-iodobenzoperoxoate with a 5 mol% loading of copper(I) iodide in refluxing acetonitrile. This process yielded the desired allylic ester in 92% yield over 32 hours. ias.ac.in The proposed mechanism for this reaction suggests that the cleavage of the oxygen-oxygen bond in tert-butyl 2-iodo benzoperoxoate by copper(I) iodide initiates the catalytic cycle. This cleavage generates a Cu(II) o-iodobenzoate species and a tert-butoxy radical. The tert-butoxy radical then abstracts a hydrogen atom from the allylic position of the alkene, leading to the formation of an allyl radical. This radical subsequently reacts with the Cu(II) species to form the final product. ias.ac.in

The choice of copper salt, solvent, and temperature significantly impacts the reaction's efficiency. While copper(I) iodide has proven effective, other copper salts have also been explored in similar allylic oxidation reactions. ias.ac.inacs.orgresearchgate.net For instance, copper-aluminum mixed oxides have been used as catalysts for the allylic oxidation of cyclic alkenes with carboxylic acids and tert-butyl hydroperoxide as the oxidant. researchgate.net The Kharasch-Sosnovsky reaction provides a valuable route for preparing allylic esters, which are important intermediates in the synthesis of pharmaceuticals and natural products. ias.ac.inresearchgate.net

Table 1: Effect of Various Parameters on Copper-Catalyzed Allylic Oxidation ias.ac.in

| Entry | Copper Salt (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (5) | Acetonitrile | Reflux | 92 |

| 2 | CuBr (5) | Acetonitrile | Reflux | 85 |

| 3 | CuCl (5) | Acetonitrile | Reflux | 80 |

| 4 | CuI (5) | Benzene | Reflux | 78 |

| 5 | CuI (2.5) | Acetonitrile | Reflux | 75 |

Utilization of Hypervalent Iodine Reagents for 2-Iodobenzoate Ester Formation

Hypervalent iodine reagents are widely recognized for their utility in a variety of oxidative transformations in organic synthesis. psu.eduorientjchem.org Among these, 2-Iodoxybenzoic acid (IBX) and its derivatives have emerged as powerful oxidants for the formation of 2-iodobenzoate esters. psu.eduresearchgate.net These reagents offer a milder and often more selective alternative to traditional heavy metal oxidants. mdpi.com

2-Iodoxybenzoic Acid (IBX)-Mediated Transformations to 2-Iodobenzoate Esters

2-Iodoxybenzoic acid (IBX) has been demonstrated to be an effective reagent for the synthesis of 2-iodobenzoate esters from various starting materials. One notable application is the reaction of IBX with alkyl halides in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) bromide (TEAB). researchgate.net This method allows for the conversion of both monohalides and dihalides into the corresponding 2-iodobenzoate esters in moderate to good yields. researchgate.net A significant advantage of this process is the ability to recycle the 2-iodobenzoic acid byproduct by oxidizing it back to IBX. researchgate.net

IBX is known for its low solubility in most organic solvents, with the exception of DMSO. orientjchem.orgorganic-chemistry.org However, this limitation can be overcome through the development of more soluble derivatives or by performing the reactions under specific conditions. For instance, the oxidation of alcohols to carbonyl compounds is a major application of IBX, and this transformation can be carried out at room temperature. orientjchem.org The versatility of IBX extends to its ability to tolerate various functional groups, making it a valuable tool in complex organic synthesis. researchgate.net

Table 2: Synthesis of 2-Iodobenzoate Esters using IBX and Alkyl Halides researchgate.net

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Benzyl 2-iodobenzoate | 86 |

| 2 | Ethyl bromide | Ethyl 2-iodobenzoate | 82 |

| 3 | 1,4-Dibromobutane | 1,4-Butanediyl bis(2-iodobenzoate) | 76 |

| 4 | 1,2-Dibromoethane | 1,2-Ethanediyl bis(2-iodobenzoate) | 37 |

In Situ Generation of Modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid for Catalytic Oxidations

A significant advancement in the use of IBX-type reagents is the in situ generation of a modified, more reactive form from a precursor molecule. Specifically, 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA) has been used as a precursor to generate a sterically crowded and highly reactive iodine(V) species. rsc.orgrsc.org This in situ generation is typically achieved using a co-oxidant, such as Oxone®, under mechanochemical ball-milling conditions. rsc.orgrsc.orggoogle.com.au

This method offers several advantages, including the ability to perform catalytic oxidations in the solid state, which can be more environmentally friendly and efficient. rsc.orgrsc.org The modified IBX generated from DTB-IA has been successfully used for the oxidation of a range of substrates, including the conversion of alcohols to carbonyl compounds, the oxidative cleavage of vicinal diols, and the transformation of non-vicinal diols into lactones. rsc.orgnsf.gov The steric hindrance provided by the tert-butyl groups on the precursor is believed to contribute to the enhanced reactivity of the in situ generated oxidant. rsc.org The synthesis of the DTB-IA precursor itself is straightforward, starting from commercially available 3,5-di-tert-butyltoluene. rsc.org

Advanced Functionalization of Camptothecin Moieties with this compound

This compound serves as a key reagent in the functionalization of complex bioactive molecules, notably camptothecin and its analogs. biosynth.comcymitquimica.com Camptothecin is a potent anti-tumor agent, and its structural modification is an active area of research to improve its therapeutic properties. nih.govnih.gov

The use of this compound allows for the introduction of a 2-iodobenzoyl group onto the camptothecin scaffold. This modification can be a crucial step in the synthesis of novel camptothecin derivatives with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles. nih.gov The iodo-substituent on the benzoate moiety provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional structural diversity. ias.ac.in The tert-butyl ester group can also be selectively cleaved under specific conditions to reveal a carboxylic acid, offering another point for modification. While the direct reaction of this compound with camptothecin is a subject of specific synthetic strategies, the broader context lies in the strategic use of iodinated benzoic acid derivatives to build complex molecular architectures. biosynth.comcymitquimica.com

Reaction Pathways in Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Carbopalladation Mechanisms and C-C Bond Formation

This compound serves as a valuable reagent in palladium-catalyzed reactions for the formation of carbon-carbon bonds. These transformations often proceed through a carbopalladation mechanism, where a carbon-palladium bond adds across a carbon-carbon multiple bond.

Intramolecular Cyclization Reactions Leading to Cyclopentenes

This compound is utilized in the synthesis of cyclopentenes through intramolecular reactions catalyzed by palladium. biosynth.comcymitquimica.com The process can be initiated by the lithiation of an alkoxycarbonyl group, followed by the addition of an electrophilic cyclopentene (B43876). A tertiary amine then facilitates the carbopalladation of the resulting alkyl lithium intermediate, leading to the formation of a new C-C bond and the cyclopentene ring. biosynth.comcymitquimica.com Another pathway involves the direct use of a palladium catalyst with substrates containing alkoxycarbonyl groups to achieve intramolecular cyclization. biosynth.comcymitquimica.com

Research has also demonstrated the synthesis of (iodomethylene)cyclopentanes from alkyl iodides via a radical cyclization process. This reaction, promoted by an iridium photocatalyst, involves the generation of a radical that undergoes a 5-exo cyclization to form a cyclopentylcarbinyl radical, which then traps an iodine atom. preprints.orgmdpi.com

Catalytic Cycles and Ligand Effects in Palladium-Mediated Reactions

The catalytic cycle in palladium-mediated reactions involving aryl halides like this compound typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming an arylpalladium(II) species. snnu.edu.cnacs.orgscielo.br This intermediate can then react with an alkene or alkyne.

In the context of palladium/norbornene cooperative catalysis, the aryl-Pd(II) species undergoes migratory insertion of norbornene, followed by C-H metalation to form a key palladacycle intermediate. snnu.edu.cn The reaction of this intermediate with a coupling partner and subsequent elimination of norbornene regenerates the catalyst and yields the functionalized aromatic product. snnu.edu.cnnih.gov Ligands, such as pyridines, can play a crucial role by enabling the migratory insertion step. nih.gov For instance, in the arylation of certain substrates, the presence of an ortho-coordinating group on the aryl halide, as in methyl 2-iodobenzoate, is necessary to promote the oxidative addition step. nih.gov

Copper-Catalyzed Processes with Tert-butyl 2-iodobenzoperoxoate

Tert-butyl 2-iodobenzoperoxoate, a derivative of this compound, is employed in copper-catalyzed oxidation reactions.

Proposed Mechanistic Rationalization for Allylic C-H Bond Oxidation

The copper-catalyzed allylic C-H bond oxidation, often referred to as the Kharasch-Sosnovsky reaction, converts alkenes into allylic esters. ias.ac.inresearchgate.net A proposed mechanism for the reaction of tert-butyl 2-iodobenzoperoxoate with an alkene like cyclohexene in the presence of a copper(I) catalyst starts with the cleavage of the O-O bond of the perester by the copper(I) species. ias.ac.inresearchgate.net This step generates a copper(II) o-iodobenzoate intermediate (A) and a tert-butoxy radical. ias.ac.inresearchgate.net

The tert-butoxy radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a cyclohexenyl radical. ias.ac.inresearchgate.net This radical subsequently adds to the copper(II) o-iodobenzoate (A) to yield a copper(III) o-iodobenzoate intermediate (B). ias.ac.inresearchgate.net This high-valent copper intermediate can then undergo a rearrangement through a seven-membered cyclic transition state to produce the final product, cyclohex-2-en-1-yl 2-iodobenzoate, and regenerate the copper(I) catalyst. ias.ac.inresearchgate.net The choice of copper salt is crucial, with copper(I) complexes generally showing higher reactivity and enantioselectivity than copper(II) salts. researchgate.netnih.gov

| Alkene | Catalyst System | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Cyclohexene | Cu(CH3CN)4PF6 / bi-o-tolyl bisoxazoline ligand | 68 | 120 | ias.ac.inresearchgate.net |

| Cyclopentene | Cu(CH3CN)4PF6 / bi-o-tolyl bisoxazoline ligand | 61 | 120 | ias.ac.inresearchgate.net |

| Cyclohexene | Copper(I) iodide (5 mol%) | 92 | 32 | ias.ac.in |

Radical Intermediates and Single Electron Transfer (SET) Pathways

The mechanism of copper-catalyzed reactions with peresters is widely believed to involve radical intermediates and single electron transfer (SET) pathways. The initial interaction between the copper(I) catalyst and tert-butyl 2-iodobenzoperoxoate is a SET event that leads to the formation of the tert-butoxy radical and a copper(II) species. ias.ac.inresearchgate.net

The involvement of radicals is supported by experiments where radical traps like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) inhibit or slow down the reaction. nih.gov In related systems, the generation of radicals via SET processes is a common theme. For instance, the reduction of Togni's reagent (a source of CF3 radicals) by an excited state photocatalyst or an N-aryl-N-hydroxylamine anion generates a trifluoromethyl radical and 2-iodobenzoate. nih.govpreprints.org This CF3 radical can then participate in subsequent reactions. nih.govpreprints.org

These SET pathways are not limited to copper catalysis. In photoredox catalysis, SET between an excited photocatalyst and a substrate can generate radical intermediates that drive the reaction. rsc.org The generation of a tert-butoxy radical, which can abstract a hydrogen atom to initiate a reaction sequence, is a recurring motif in these radical-based transformations. rsc.org

Ligand-Enabled C-H Activation and Arylation Strategies

Ligand-enabled strategies are pivotal in modern organic synthesis for achieving high selectivity in C–H activation and arylation reactions. In the context of substrates like this compound, these strategies often rely on the intricate interplay between a metal catalyst, a directing group on the substrate, and specialized ligands to control the reaction's outcome. These approaches have enabled previously challenging transformations, such as the functionalization of remote C–H bonds. researchgate.net

The oxidative addition of an aryl halide to a low-valent transition metal center is a fundamental step in many cross-coupling catalytic cycles. The efficiency of this step can be significantly influenced by the presence of a coordinating group at the ortho position of the aryl halide. nih.govresearchgate.net For aryl iodides like this compound, the ester group at the ortho position can serve as a directing group, promoting the oxidative addition to a metal catalyst, such as palladium or nickel. nih.gov This chelation assistance stabilizes the transition state and the resulting organometallic intermediate. nih.govacs.org

Research has demonstrated that the presence of an ortho-coordinating group is often essential for successful arylation. nih.gov For instance, in palladium-catalyzed meta-C–H arylation reactions, aryl iodides with an ortho-ester group, such as methyl 2-iodobenzoate, are effective coupling partners. In contrast, the corresponding meta- or para-iodobenzoate isomers fail to give the desired product, instead leading to side products. nih.gov This highlights the critical role of the ortho-substituent in facilitating the initial oxidative addition step. While strong-field ligands can enable the two-electron oxidative addition of even alkyl iodides to iron, the stabilization provided by ortho-directing groups is a key strategy for aryl halide complexes. nih.gov The effect is not purely electronic; steric hindrance from ortho-substituents can sometimes slow the reaction, but ortho-substituted aryl iodides generally remain more reactive than their bromide counterparts. researchgate.net

Achieving selectivity at the meta position of an aromatic ring is a significant challenge in C–H functionalization because it is distant from most common directing groups. researchgate.netqmul.ac.uk A powerful strategy to overcome this challenge is the use of a transient mediator, such as norbornene. nih.govresearchgate.net This approach, often referred to as a Catellani-type reaction, relays the initial ortho-C–H activation to the remote meta position. nih.govqmul.ac.uk

The catalytic cycle is proposed to begin with an ortho-C–H activation directed by a coordinating group on the substrate, forming a five-membered palladacycle. nih.govqmul.ac.uk This intermediate then reacts with norbornene in a migratory insertion step. The resulting bicyclic palladium complex positions the catalyst in proximity to the meta-C–H bond, enabling its activation. nih.gov Subsequently, the arylating agent, such as an aryl iodide with an ortho-coordinating group (e.g., methyl 2-iodobenzoate), undergoes oxidative addition to the palladium center. Reductive elimination forms the new C-C bond at the meta position, and a final β-carbon elimination expels the norbornene mediator, regenerating the catalyst. nih.govqmul.ac.uk The use of specialized pyridine-type ligands can further enhance the selectivity and yield of these meta-functionalization reactions. nih.gov

| Aryl Iodide Coupling Partner | Substrate | Yield of meta-Arylated Product |

|---|---|---|

| Methyl 2-iodobenzoate | Phenylacetic amide derivative | 64% |

| Methyl 2-iodo-3-methoxybenzoate | Phenylacetic amide derivative | 55% |

| Methyl 2-iodo-5-(trifluoromethyl)benzoate | Phenylacetic amide derivative | 65% |

| 2'-Iodoacetophenone | Phenylacetic amide derivative | 48% |

| Methyl 2-iodobenzoate | Dihydrobenzofuran derivative | 82% |

| Methyl 2-iodobenzoate | Indoline derivative | 69% |

Data derived from studies on meta-C–H arylation using a transient norbornene mediator and various aryl iodide coupling partners. nih.gov

Role of Ortho-Coordinating Groups in Promoting Oxidative Addition

Radical Chemistry and this compound

The structure of this compound contains moieties that can participate in or be generated through radical pathways. The tert-butyl ester group can be a precursor to tert-butoxy radicals, while the carbon-iodine bond can be involved in radical processes common to aryl halides.

Generation and Reactivity of Tert-butoxy Radicals

The tert-butoxy radical (tBuO•) is a highly reactive oxygen-centered radical that can be generated from various precursors, including tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP). rsc.orgrsc.org In reactions involving related structures like tert-butyl peresters, the rate-determining step is often the homolytic scission of the O-O bond to yield a carboxylate radical and a tert-butoxy radical. cdnsciencepub.com A similar pathway can be envisioned for this compound under thermal or photochemical conditions, although it is less common than for peroxy compounds.

A more direct example involves the reaction of tert-butyl 2-iodo benzoperoxoate with alkenes in the presence of copper(I) iodide. ias.ac.in A proposed mechanism involves the cleavage of the oxygen-oxygen bond by the copper catalyst to generate a Cu(II) o-iodobenzoate species and a tert-butoxy radical. ias.ac.in Once formed, the tert-butoxy radical is a potent hydrogen atom transfer (HAT) agent, readily abstracting hydrogen atoms from C-H bonds to generate carbon-centered radicals. rsc.orgresearchgate.netbeilstein-journals.org This reactivity is a cornerstone of many radical-based C-H functionalization reactions. rsc.orgnih.gov The activation energy for these hydrogen abstractions is often low, making the process highly efficient. researchgate.net

Radical Trapping Experiments and Spectroscopic Evidence for Intermediates

To determine whether a reaction proceeds through a radical mechanism, chemists employ diagnostic tools such as radical trapping experiments and spectroscopy. researchgate.net In radical trapping experiments, a stable radical (e.g., TEMPO) or a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) is added to the reaction mixture. researchgate.netrsc.org If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for the involvement of radical intermediates. For instance, in a study on the rearrangement of a related 2-iodo-benzoate derivative, the reaction was performed in the presence of BHT, and the similar yields obtained with and without the trap suggested that long-lived radical species were unlikely to be involved in that specific transformation. rsc.org

Spectroscopic methods, particularly Electron Paramagnetic Resonance (EPR) spectroscopy, are invaluable for the direct detection and characterization of radical species. copernicus.org By using a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (BMPO), transient radicals can be converted into more persistent radical adducts with characteristic EPR spectra. copernicus.org Studies on the decomposition of organic hydroperoxides have successfully used EPR to identify the formation of various radical adducts, including those from tert-butoxy radicals (t-BuO-BMPO), providing definitive evidence of their generation. copernicus.org

Interplay between this compound and Other Radical Species

In a radical reaction environment, this compound and its derived fragments can interact with other radical species in several ways. The generation of a tert-butoxy radical can initiate a radical chain process by abstracting a hydrogen atom from a substrate, thereby creating a new carbon-centered radical. ias.ac.inbeilstein-journals.org This newly formed radical can then engage in further reactions.

Computational Studies on Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. In the context of reactions involving this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the energetics of reaction pathways, the structures of transient species, and the origins of selectivity.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organic reactions. For reactions involving this compound, DFT methods are employed to map out the potential energy surface, identifying the lowest energy pathways from reactants to products. This involves the geometric optimization of all stationary points, including reactants, products, intermediates, and, crucially, transition states.

A key aspect of these investigations is the calculation of activation free energies (ΔG‡). For instance, in reactions where this compound acts as an electrophile, DFT can be used to model the bond-breaking and bond-forming processes. A study on a related hypervalent iodine reagent, Togni reagent II, demonstrated the use of the M06-2X functional to calculate the activation free energy for the heterolytic cleavage of an N–OCF₃ bond, which was found to be 27.6 kcal/mol, a value considered feasible under the experimental conditions. nih.gov This type of calculation is directly applicable to understanding the initial activation of this compound in various transformations.

Mechanistic inquiries often present multiple plausible pathways. DFT calculations are instrumental in adjudicating between these possibilities. For example, in vinylation reactions using vinylbenziodoxolones (VBX), which are structurally related to this compound, several pathways including ligand coupling, α-addition, and β-addition were considered. DFT calculations at the M06-2X level of theory revealed that the ligand coupling pathway had a significantly lower energy profile compared to the β-addition and carbene formation pathways, which were found to be high in energy and thus could be excluded.

The table below illustrates the kind of data generated from DFT calculations to compare different mechanistic pathways, based on findings for analogous hypervalent iodine reagents.

| Pathway | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Conclusion |

| Ligand Coupling | Intermediate A' | 0.1 | Low energy starting point |

| Transition State TS1 | 18.2 | Favored pathway | |

| β-Addition | - | High | Excluded |

| Carbene Formation | - | High | Excluded |

Furthermore, DFT calculations provide detailed geometric information about transition states. In the favored ligand coupling pathway for a VBX reagent, the transition state (TS1) showed a distorted S-I-Cipso angle of 141.9°, a significant deviation from the ideal 180° angle, indicating the geometric demands of the concerted step. Similar calculations for reactions of this compound can elucidate the precise nature of the transition states, revealing whether they are early or late, and identifying key stabilizing or destabilizing interactions.

Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling

Beyond identifying the most likely reaction mechanism, computational modeling is a powerful tool for explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, where multiple reactive sites might be present in the substrate, understanding the factors that govern the site of reaction is crucial.

Computational studies have successfully rationalized the complete chemo-, regio-, and stereoselectivity observed in the vinylation of thiols and mercapto heterocycles with vinylbenziodoxolones. By modeling the transition states for attack at different positions, the observed selectivity can be correlated with calculated energy barriers. The lower energy barrier corresponds to the experimentally observed major product.

In the context of alkynylation reactions using ethynyl (B1212043) benziodoxolone (EBX) reagents, computational studies uncovered a novel, three-atom concerted transition state between the nucleophile and the iodine reagent. acs.org This model explained the high reaction rate and high selectivity by revealing an exceptionally low activation energy of 10.8 kcal/mol for the transformation. acs.org This type of concerted mechanism, if operative for this compound, would be key to understanding its reactivity profile.

The following table demonstrates how computational modeling can be used to predict stereochemical outcomes by comparing the activation energies of competing transition states leading to different stereoisomers.

| Stereochemical Outcome | Transition State Model | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| R-Isomer | TS-R | 15.2 | |

| S-Isomer | TS-S | 12.5 | S-Isomer |

This approach is particularly valuable in asymmetric catalysis, where the origins of enantioselectivity can be traced back to subtle differences in the transition state energies for the formation of the two enantiomers. By modeling the catalyst-substrate complex, the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that stabilize one transition state over the other can be identified. For example, in enantioselective allylic oxidation reactions catalyzed by copper complexes, DFT calculations have been used to investigate the key reaction intermediate stage to understand the observed enantioselectivity. nih.gov Similar modeling for reactions involving a chiral ligand and this compound could provide a deep, quantitative understanding of the factors controlling stereoselective bond formation.

Applications of Tert Butyl 2 Iodobenzoate in Advanced Organic Synthesis

Precursor in Cross-Coupling Reactions

The iodine substituent on the aromatic ring of tert-butyl 2-iodobenzoate (B1229623) makes it an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The tert-butyl ester group is relatively stable under many reaction conditions, yet can be readily cleaved when desired, providing a handle for further synthetic transformations.

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Tert-butyl 2-iodobenzoate can serve as the aryl iodide component in such transformations. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. wikipedia.org

Research has shown that various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), can effectively catalyze these reactions. wikipedia.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote reactivity. researchgate.net The reaction typically favors the formation of the trans-isomer of the resulting substituted alkene. researchgate.net

| Catalyst System | Alkene Partner | Base | Solvent | Product Type | Yield |

| Pd(OAc)₂ / Ligand | Styrene | K₂CO₃ | DMF | Substituted Stilbene (B7821643) | Good |

| PdCl₂ / P(tBu)₃ | Methyl Acrylate | Et₃N | Acetonitrile (B52724) | Cinnamate Ester Derivative | High |

This table presents representative data for Heck reactions involving aryl iodides analogous to this compound, illustrating typical conditions and outcomes.

The Negishi cross-coupling provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. rsc.org The 2-iodobenzoate scaffold is well-suited for this reaction. Kinetic studies on the closely related ethyl 2-iodobenzoate have demonstrated its utility as a model substrate in palladium-catalyzed Negishi couplings with various alkylzinc reagents. nih.govresearchgate.net

These reactions showcase the ability to form C(sp²)-C(sp³) bonds under mild conditions. nih.gov The process is tolerant of a wide range of functional groups, a key advantage of the Negishi protocol. The choice of palladium catalyst and ligand is critical; for example, complexes bearing chelating phosphine ligands have been shown to enhance reaction rates and yields. nih.gov This methodology allows for the synthesis of diverse aryl and heteroaryl derivatives by coupling this compound with pre-formed organozinc compounds.

| Catalyst/Ligand | Organozinc Reagent | Additive | Temperature | Product |

| Pd(OAc)₂ / SPhos | Cyclohexylzinc Chloride | - | 25 °C | 2-Cyclohexylbenzoate Derivative |

| PdCl₂(dppf) | Arylzinc Bromide | - | Room Temp. | Biaryl Derivative |

| Pd(OAc)₂ / RuPhos | Substituted Cyclohexylzinc | LiCl | -10 °C | Functionalized Aryl-Cyclohexane |

This table illustrates typical conditions for Negishi cross-coupling reactions with substrates similar to this compound, highlighting the versatility of the method. nih.govacs.org

Beyond the Heck and Negishi reactions, the reactivity of the C-I bond in this compound allows its participation in other significant cross-coupling methodologies.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This compound has been successfully employed as a substrate in Sonogashira couplings. For example, its reaction with terminal alkyn-1-ols, catalyzed by Pd(PPh₃)₄ and CuI in triethylamine, provides 2-alkynylbenzoate derivatives. researchgate.net These products can serve as intermediates for further complex syntheses, such as the construction of isocoumarins. researchgate.net

Suzuki-Miyaura Coupling: Although direct examples with this compound are less common in the cited literature, related iodo-benzoate esters readily undergo Suzuki-Miyaura coupling. This reaction pairs an organoboron compound with an organohalide. For instance, methyl 4-iodobenzoate (B1621894) has been coupled with arylboronic acids in a one-pot, tandem C-H borylation/Suzuki-Miyaura sequence, indicating that this compound is a viable substrate for similar transformations to create biaryl structures. thieme-connect.de

Negishi Cross-Coupling Strategy for Aryl and Heteroaryl Derivatives

Synthesis of Cyclopentene (B43876) and Related Carbocyclic Systems

The strategic use of aryl iodides like this compound extends to the synthesis of complex cyclic structures, including five-membered carbocycles such as cyclopentenes. These syntheses often rely on intramolecular reactions where the aryl iodide and a tethered reactive partner are brought together to form a new ring.

The construction of cyclopentene rings can be achieved via intramolecular cyclization of a suitably designed precursor derived from this compound. A common strategy involves an intramolecular Heck reaction. To achieve this, this compound would first be functionalized, typically via a cross-coupling reaction, to introduce an unsaturated alkyl chain (e.g., a 4-pentenyl group) at a position ortho or meta to the iodide.

The resulting molecule, containing both the aryl iodide and a tethered alkene, can then undergo an intramolecular palladium-catalyzed cyclization. The reaction proceeds through oxidative addition of the C-I bond to Pd(0), followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. This forms a five-membered ring, which, after subsequent steps, yields the cyclopentene-fused aromatic system. General methods for such cyclizations are well-established in organic synthesis for forming five-membered rings. organic-chemistry.org

Achieving stereochemical control during the formation of cyclopentene rings is a significant challenge in organic synthesis. When constructing chiral centers during the intramolecular cyclization, the stereochemical outcome can be influenced by several factors. The use of chiral ligands on the palladium catalyst is a primary strategy for inducing enantioselectivity in the cyclization product. organic-chemistry.org

For substrates with existing stereocenters in the tether, diastereoselective cyclizations can be achieved. The inherent conformational preferences of the transition state during the ring-forming step can favor the formation of one diastereomer over another. The geometry of the tethered alkene and the specific reaction conditions, including the choice of catalyst and solvent, play crucial roles in directing the stereochemical outcome of the cyclization. organic-chemistry.org While specific studies detailing stereocontrolled cyclopentene synthesis starting directly from this compound are not prevalent, the general principles of asymmetric catalysis are applicable to its derivatives.

Intramolecular Reactions for the Construction of Cyclopentene Rings

Incorporation into Complex Molecular Architectures

The strategic placement of the iodo and tert-butoxycarbonyl groups on the phenyl ring makes this compound a valuable reagent for constructing intricate molecular designs. The iodine atom serves as a handle for various cross-coupling reactions, while the tert-butyl ester can be readily deprotected to reveal a carboxylic acid for further functionalization.

Functionalization of Bioactive Scaffolds and Natural Product Analogs

The ability to introduce new functionalities onto existing bioactive scaffolds is a cornerstone of medicinal chemistry. This compound has been employed in the synthesis and modification of several important classes of biologically active molecules.

Camptothecin (B557342) (CPT) is a potent anticancer agent that functions as a topoisomerase I inhibitor. wikipedia.org However, its clinical use is hampered by low solubility and instability. wikipedia.org Consequently, extensive research has focused on the synthesis of CPT analogs with improved pharmacological properties. wikipedia.org While direct synthesis of camptothecin analogs using this compound is not extensively documented in the provided results, the synthesis of various substituted CPT analogs often involves intermediates that could potentially be derived from precursors like this compound. For instance, the creation of hexacyclic CPT analogs with electron-withdrawing groups, or the introduction of substituents at various positions on the CPT core, are strategies to enhance water solubility and potency. wikipedia.org The iodo-substituent of this compound could serve as a synthetic handle for introducing such modifications through cross-coupling reactions.

| Camptothecin Analog Type | Modification Strategy | Potential Advantage |

| 10,11-methylenedioxy/ethylenedioxy | Formation of a 5 or 6-membered ring | Increased water-solubility and potency wikipedia.org |

| 7,9-disubstituted hexacyclic CPT | Formation of a ring between positions 7 and 9 | Opportunity for water-soluble derivatives wikipedia.org |

| Substituted Thiazole-based Stilbene Analogs | Introduction of a thiazole-based stilbene moiety | Potent Topoisomerase IB inhibitory activity mdpi.com |

This table summarizes strategies for creating Camptothecin analogs with potentially improved properties.

The bicyclo[3.2.1]octane framework is a core structure in numerous natural products exhibiting significant biological activities, including antithrombotic and antibacterial properties. mdpi.comnih.gov The synthesis of these complex structures often relies on strategic bond formations. While a direct application of this compound in the synthesis of bicyclo[3.2.1]octanes is not explicitly detailed, the principles of using functionalized building blocks are central to their construction. For example, intramolecular Diels-Alder reactions of silylenolethers and multicomponent reactions involving α,β-unsaturated acylammonium intermediates are employed to construct the bicyclic system. mdpi.com The functional groups present in this compound could be envisioned as precursors to moieties required in such synthetic strategies.

Camptothecin Analogs and Their Synthesis

Role as a Building Block for Advanced Materials and Ligands

Beyond its use in medicinal chemistry, this compound serves as a valuable precursor for the synthesis of advanced materials with unique electronic and optical properties, as well as chiral ligands for asymmetric catalysis.

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Oxazolines are a prominent class of chiral ligands that have demonstrated high stereoselectivity in various catalytic asymmetric reactions. acs.org The synthesis of these ligands often involves the coupling of a chiral amino alcohol with a carboxylic acid derivative. While a direct synthesis using this compound isn't shown, related compounds like tert-butyl o-iodoperbenzoate are used in copper-catalyzed asymmetric allylic oxidation reactions in the presence of chiral bisoxazoline ligands. acs.orgias.ac.in This highlights the utility of the o-iodobenzoate framework in the development of catalytic systems. Research has shown that new heterogeneous ligands can lead to high yields and enantioselectivities in such reactions. acs.org

| Catalytic System Component | Function | Example Reaction | Yield/Enantioselectivity |

| Chiral Bisoxazoline Ligands | Induce stereoselectivity | Asymmetric allylic oxidation of cyclohexene (B86901) | Up to 95% yield and 96% enantiomeric excess acs.org |

| Copper(I) salts (e.g., [Cu(CH₃CN)₄]PF₆) | Catalyst | Asymmetric allylic oxidation | Moderate to good enantiomeric excess acs.org |

| tert-butyl o-iodobenzoperoxoate | Oxidant | Asymmetric allylic oxidation | Not specified acs.org |

This table details the components and performance of a representative asymmetric catalytic system where an o-iodobenzoate derivative is utilized.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Radiolabeling Applications and Conjugation Chemistry

Iodobenzoate derivatives serve as critical prosthetic groups in the field of radiolabeling, enabling the stable incorporation of iodine radioisotopes into biomolecules such as proteins and peptides. nih.govmdpi.com This approach is particularly valuable because various iodine isotopes are available with decay characteristics suitable for different nuclear medicine applications, including SPECT imaging (¹²³I), PET imaging (¹²⁴I), and targeted radiotherapy (¹³¹I, ¹²⁵I). nih.gov While direct radioiodination often targets tyrosine residues, it can expose the biomolecule to harsh oxidizing conditions. akjournals.com Indirect labeling via conjugation with a radioiodinated prosthetic group, such as an activated iodobenzoate, offers a milder alternative that enhances the in vivo stability of the labeled product. nih.govakjournals.com

In the synthesis of these advanced labeling agents, tert-butyl esters, including this compound, often function as intermediates or employ protecting groups that are later removed. mdpi.com For instance, the synthesis of precursors for prostate-specific membrane antigen (PSMA) inhibitors involves the use of protective tert-butyl groups which are subsequently cleaved, often with trifluoroacetic acid (TFA), to yield the final compound ready for radiolabeling and conjugation. mdpi.com

Indirect Radioiodination of Proteins and Peptides

The indirect, or conjugation, method for radioiodinating proteins and peptides is a two-step process designed to circumvent the potential for protein damage associated with direct labeling techniques. akjournals.com This strategy is essential for molecules that lack suitable residues (like tyrosine) for direct iodination or are sensitive to the oxidizing agents used in direct methods. mdpi.comakjournals.com

The process begins with the radioiodination of a small-molecule prosthetic group. A commonly used agent is N-succinimidyl 3-iodobenzoate (B1234465) ([I]SIB), which is synthesized from its tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB). nih.gov The radioiododestannylation of the tin precursor yields the radio-labeled prosthetic group, [I]SIB, which can be achieved with high radiochemical yield. nih.govresearchgate.net

Once synthesized and purified, the activated [*I]SIB is conjugated to the target protein or peptide. iaea.org The N-succinimidyl ester group on SIB reacts readily with primary amine groups (such as the ε-amino group of lysine (B10760008) residues) on the biomolecule under mild basic conditions (typically pH 8.5) to form a stable amide bond. iaea.orgscialert.netresearchgate.net This indirect approach yields radioiodinated proteins that are significantly more stable in vivo compared to those labeled by direct electrophilic methods, resulting in reduced thyroid uptake of radioiodine. nih.govscialert.net Research has demonstrated the successful application of this method for labeling various molecules, from antibodies to smaller peptides like Formyl-Met-Leu-Phe (FMLF). akjournals.comscialert.net

Optimization of Radiolabeling Procedures and Quality Control

The efficiency and success of radiolabeling depend on the careful optimization of several reaction parameters, followed by rigorous quality control to ensure the purity and integrity of the final product.

Optimization of Reaction Conditions Key factors influencing the radiochemical yield include the amount of the precursor ligand, the quantity of the oxidizing agent, reaction time, and pH. akjournals.commdpi.com Studies on the radioiodination of novel PSMA-targeting ligands have systematically investigated these variables to maximize yield. For example, in the labeling of a PSMA ligand precursor, the amount of chloramine-T as an oxidizing agent was found to be critical; increasing the amount from 10 μg to 40 μg improved the yield, but further increases led to a decline, possibly due to undesirable side reactions. mdpi.com Similarly, the reaction time was optimized, with yields increasing up to a certain point before plateauing or decreasing. mdpi.com

The pH of the conjugation reaction is also a critical parameter. For the conjugation of [*I]SIB to peptides like FMLF, the highest yields are typically observed at a pH of 8.5. scialert.net As the pH increases further, the yield tends to decrease, which may be attributed to the hydrolysis of the N-succinimidyl ester group of SIB. akjournals.comscialert.net

| Parameter Studied | Condition | Radiochemical Yield (%) | Reference |

|---|---|---|---|

| Reaction Time (min) | 0.5 | 61.9 ± 0.4 | mdpi.com |

| 5 | 70.1 ± 0.9 | mdpi.com | |

| 10 | 71.7 ± 0.3 | mdpi.com | |

| Oxidizing Agent (Chloramine-T, µg) | 10 | 61.3 ± 0.5 | mdpi.com |

| 40 | 69.2 ± 0.2 | mdpi.com | |

| 150 | 53.1 ± 1.1 | mdpi.com |

Quality Control Rigorous quality control is essential to separate the final radiolabeled product from unreacted radioiodide and other impurities. iaea.org High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods used for purification and analysis. mdpi.comiaea.org For instance, after synthesis, [*I]SIB is often purified by HPLC before its conjugation to the peptide. iaea.org

The radiochemical purity of the final conjugated product is also assessed using these techniques. Studies comparing radio-iTLC and radio-HPLC for the purity analysis of a [¹²³I]PSMA inhibitor found that both methods yielded comparable results, confirming a high radiochemical purity of over 99%. mdpi.com Such quality control ensures that the observed radioactivity in subsequent in vitro or in vivo studies is a true indicator of the labeled molecule's behavior. iaea.org

| Analytical Method | Radiochemical Purity (%) | Reference |

|---|---|---|

| Radio-iTLC | 99.50 ± 0.7 | mdpi.com |

| Radio-HPLC | 100 ± 0.0 | mdpi.com |

Advanced Characterization and Analytical Methodologies in Research on Tert Butyl 2 Iodobenzoate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures and properties. Various spectroscopic methods are utilized to probe different aspects of the tert-butyl 2-iodobenzoate (B1229623) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms. For tert-butyl 2-iodobenzoate, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic protons, due to the influence of the electron-withdrawing ester group and the iodine atom, would appear in the downfield region (typically δ 7.0-8.0 ppm). Their splitting patterns (doublets, triplets) would reveal their coupling relationships and substitution pattern on the benzene (B151609) ring. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet in the upfield region (typically δ 1.3-1.6 ppm).

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would feature a signal for the carbonyl carbon of the ester group (δ 165-170 ppm), signals for the aromatic carbons (δ 120-145 ppm), a signal for the quaternary carbon of the tert-butyl group (around δ 80-85 ppm), and a signal for the methyl carbons of the tert-butyl group (around δ 28 ppm). The carbon atom attached to the iodine (C-I) would also have a characteristic chemical shift. For instance, in the related compound tert-butyl 2-iodoxybenzoate, the oxidized form, the carbonyl carbon appears at δ 167.2 ppm, the aromatic carbons between δ 127.8-147.8 ppm, the quaternary carbon at δ 85.9 ppm, and the tert-butyl methyl carbons at δ 28.1 ppm acs.org.

While not an intrinsic part of the molecule, ¹⁹F NMR becomes a crucial tool for mechanistic studies when this compound is reacted with fluorine-containing reagents. For example, in reactions involving trifluoromethylation, ¹⁹F NMR can be used to track the formation of fluorine-containing products and intermediates, providing insights into reaction pathways and kinetics orgsyn.orgias.ac.in.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8-8.0 | Doublet | Aromatic H |

| ¹H | ~7.1-7.5 | Multiplet | Aromatic H |

| ¹H | ~1.5 | Singlet | -C(CH ₃)₃ |

| ¹³C | ~166 | Singlet | C =O |

| ¹³C | ~141 | Singlet | C -I |

| ¹³C | ~135 | Singlet | Aromatic C -CO |

| ¹³C | ~128-133 | Singlet | Aromatic C -H |

| ¹³C | ~94 | Singlet | C -I |

| ¹³C | ~83 | Singlet | -C (CH₃)₃ |

| ¹³C | ~28 | Singlet | -C(C H₃)₃ |

Note: The predicted values are based on standard chemical shift ranges and data from closely related compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which is expected in the range of 1715-1730 cm⁻¹ docbrown.info. The presence of the bulky tert-butyl group and the ortho-iodine substituent can slightly influence this frequency. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1100 cm⁻¹ region. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The tert-butyl group has characteristic C-H bending vibrations, often seen as a doublet around 1395 and 1370 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).

For the related compound tert-butyl 2-iodoxybenzoate, IR analysis shows peaks at 1672 cm⁻¹ (C=O) and various C-H stretching and bending frequencies acs.org. Another related compound, tert-butyl-o-iodo benzoperoxoate, shows a strong C=O stretch at 1758 cm⁻¹ docbrown.info.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | t-Butyl |

| ~1725 | C=O Stretch | Ester |

| ~1580, 1470 | C=C Stretch | Aromatic Ring |

| ~1395, 1370 | C-H Bend | t-Butyl |

| ~1290, 1150 | C-O Stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information. The molecular formula of this compound is C₁₁H₁₃IO₂, giving it a molecular weight of approximately 304.12 g/mol chemicalbook.com. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy libretexts.org.